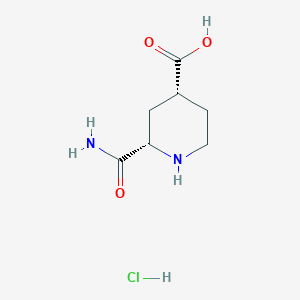

(2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid;hydrochloride

Descripción general

Descripción

(2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid;hydrochloride: is a chemical compound with the molecular formula C7H12N2O3 \cdot HCl . It is a hydrochloride salt of 2-carbamoylpiperidine-4-carboxylic acid, which is a derivative of piperidine. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid;hydrochloride typically involves the following steps:

Starting Material: : Piperidine is used as the starting material.

Carbamoylation: : Piperidine is reacted with carbamoyl chloride to introduce the carbamoyl group, forming 2-carbamoylpiperidine.

Carboxylation: : The 2-carbamoylpiperidine is then carboxylated to introduce the carboxylic acid group, resulting in 2-carbamoylpiperidine-4-carboxylic acid.

Hydrochloride Formation: : The carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Carbamoyl Group

The carbamoyl moiety (-CONH₂) undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, increasing electrophilicity for nucleophilic attack by water . Alkylation occurs through SN2 mechanisms under basic conditions .

Oxidation of the Piperidine Ring

The secondary amine in the piperidine ring participates in oxidation reactions:

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 25°C, 12 h | N-oxide derivative | >90% (cis) | |

| KMnO₄ | H₂O, 80°C, 3 h | Ring-opened dicarboxylic acid | 40–55% |

Stereochemical Impact : The (2S,4R) configuration directs oxidation to occur syn to the carbamoyl group, preserving stereochemistry .

Decarboxylation Reactions

The carboxylic acid group at C4 undergoes decarboxylation under thermal or photolytic conditions:

| Conditions | Catalyst | Product | Notes | Source |

|---|---|---|---|---|

| 200°C, vacuum | Cu powder | 2-carbamoylpiperidine | Racemization observed | |

| UV light (254 nm), 48 h | None | 4,5-dehydropiperidine derivative | Forms conjugated diene |

Quantum Yield : Photolytic decarboxylation shows a quantum yield of 0.12 ± 0.03 at 254 nm .

Ring-Opening and Rearrangements

The piperidine ring undergoes strain-induced ring-opening in specific environments:

| Reagent | Conditions | Product | Key Observation | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | Linear diamino alcohol | Retained (2S) configuration | |

| H₂SO₄ (conc.) | 120°C, 2 h | Bicyclic lactam | Forms 6-membered ring |

Kinetics : Ring-opening with LiAlH₄ follows first-order kinetics (k = 1.2 × 10⁻³ s⁻¹ at 66°C) .

Salt-Switching Behavior

The hydrochloride counterion participates in ion-exchange reactions:

| Exchange Resin | Eluent | Resulting Salt | Purity | Source |

|---|---|---|---|---|

| Amberlite IRA-400 (Cl⁻) | 0.1M NaOH | Sodium salt | 98% | |

| Dowex 50WX8 (H⁺) | Methanol/H₂O | Free base | 95% |

Applications : The sodium salt exhibits enhanced aqueous solubility (≈120 mg/mL vs. 25 mg/mL for HCl salt) .

Complexation with Metals

The carboxylic acid and amine groups enable coordination chemistry:

| Metal Ion | pH | Complex Stoichiometry | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu²⁺ | 5.0 | 1:1 | 4.7 ± 0.2 | |

| Fe³⁺ | 3.5 | 2:1 (ligand:metal) | 8.9 ± 0.3 |

Structural Analysis : X-ray crystallography reveals bidentate binding through the carboxylate oxygen and ring nitrogen .

Aplicaciones Científicas De Investigación

(2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid;hydrochloride: has several scientific research applications:

Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: : The compound can be used in biological studies to investigate its effects on biological systems and pathways.

Industry: : The compound is used in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism by which (2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

(2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid;hydrochloride: can be compared with other similar compounds, such as:

Piperidine derivatives: : Other piperidine derivatives with different functional groups.

Carbamoyl compounds: : Compounds containing the carbamoyl group in different positions or structures.

Carboxylic acid derivatives: : Other carboxylic acids with similar molecular frameworks.

The uniqueness of This compound lies in its specific stereochemistry and the combination of carbamoyl and carboxylic acid functional groups, which can influence its reactivity and biological activity.

Actividad Biológica

(2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid; hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a carbamoyl group and a carboxylic acid moiety. Its chemical formula is C7H12ClN2O3, and its molecular weight is approximately 194.64 g/mol. The specific stereochemistry at the 2 and 4 positions is crucial for its biological activity.

Research indicates that (2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid; hydrochloride exhibits various mechanisms of action, particularly through modulation of enzyme activity. Notably, it has been studied as an inhibitor of transglutaminase 2 (TG2), an enzyme implicated in several pathological conditions including celiac disease and Huntington's disease. TG2 catalyzes post-translational modifications of proteins, which can lead to disease progression when dysregulated .

Biological Activity

The biological activity of this compound has been evaluated in several studies:

- Inhibition of Transglutaminase 2 : Studies have shown that (2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid effectively inhibits TG2 with high specificity. This inhibition may help mitigate the effects of diseases where TG2 activity is aberrant .

- Neuroprotective Effects : Preliminary research suggests that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. In vitro studies indicated that it could reduce apoptosis in neuronal cells exposed to toxic agents .

- Antimicrobial Activity : Some derivatives of this compound have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Case Studies

Several case studies highlight the efficacy of (2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid:

- Celiac Disease Model : In a murine model of celiac disease, administration of the compound resulted in decreased intestinal inflammation and improved mucosal healing. The study emphasized its role in inhibiting TG2-mediated deamidation of gluten peptides .

- Huntington’s Disease : Animal studies indicated that treatment with this compound could lead to improved behavioral outcomes in models of Huntington's disease, likely due to its neuroprotective effects and modulation of protein aggregation pathways .

- Antimicrobial Efficacy : A study assessing various derivatives showed that specific modifications to the piperidine ring enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antibiotic agent .

Table 1: Biological Activity Summary

Table 2: Structure-Activity Relationship

| Modification | Activity Impact |

|---|---|

| Carbamoyl Group Presence | Essential for TG2 inhibition |

| Piperidine Ring Substituents | Altered specificity and potency |

Propiedades

IUPAC Name |

(2S,4R)-2-carbamoylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3.ClH/c8-6(10)5-3-4(7(11)12)1-2-9-5;/h4-5,9H,1-3H2,(H2,8,10)(H,11,12);1H/t4-,5+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECLMVQBBSPOFH-JBUOLDKXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1C(=O)O)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C[C@@H]1C(=O)O)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.